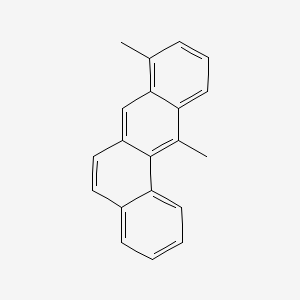
(3R,4S,5R,6R)-2-(dichloromethoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is a derivative of D-glucopyranose, a carbohydrate molecule. This compound is characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions and a dichloromethyl group at the 1 position of the glucopyranose ring. It is often used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsThe reaction conditions often include the use of solvents like acetone and reagents such as N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dichloromethyl group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection, allowing selective reactions at the 1 position. The dichloromethyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the dichloromethyl group.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the configuration of the hydroxyl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but has acetyl groups instead of benzyl groups.
Uniqueness
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is unique due to the presence of the dichloromethyl group at the 1 position, which allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C35H36Cl2O6 |
|---|---|
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-2-(dichloromethoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H36Cl2O6/c36-35(37)43-34-33(41-24-29-19-11-4-12-20-29)32(40-23-28-17-9-3-10-18-28)31(39-22-27-15-7-2-8-16-27)30(42-34)25-38-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 |
Clé InChI |
CQHLMUYIWPPHNS-BKJHVTENSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


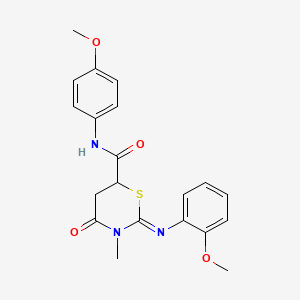
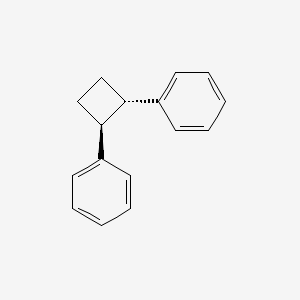
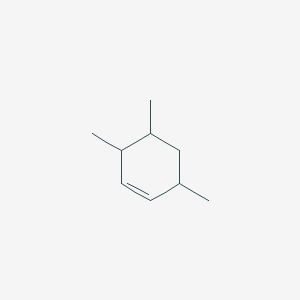
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)
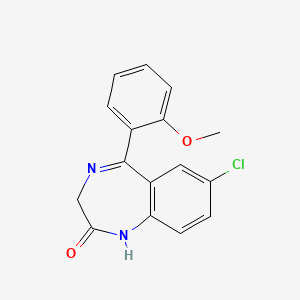


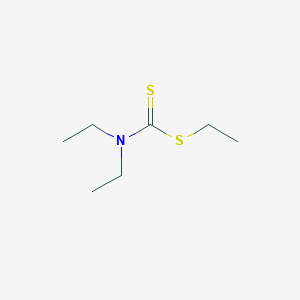

![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
